3,5-Difluoro-4-methylbenzotrifluoride
Overview
Description
3,5-Difluoro-4-methylbenzotrifluoride is a chemical compound with the molecular formula C8H5F5 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one methyl group attached to it . The molecular weight of this compound is 196.12 .Scientific Research Applications
Photophysical Behavior of DFHBI Derivatives
- Research on DFHBI derivatives, including compounds related to 3,5-Difluoro-4-methylbenzotrifluoride, has revealed insights into their photophysical behavior. Studies have shown that impeding photoisomerization significantly enhances fluorescence signals. Solvent-dependent studies indicate that interactions like hydrogen bonding can affect absorption and emission characteristics (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).
Metallation and Regiocontrol in Synthesis
- Metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, related to this compound, demonstrates regiocontrol by fluorine in synthesizing 4-methoxycarbonyl derivatives. The fluorine atoms, rather than amide substituents, control the regiochemistry of metallation (Thornton & Jarman, 1990).
Fluorine Orientation in Liquid Crystals
- The orientation of fluorine atoms in difluorophenylazophenyl benzoates, which are structurally similar to this compound, significantly affects their optical properties. Different orientations of the fluorine atoms influence phase transitions and properties like birefringence and refractive indices (Zaki, Ahmed, & Hagar, 2018).
Meisenheimer Complexes
- Studies on Meisenheimer-type σ-complexes with molecules like 3,5-dinitrobenzotrifluoride, a compound related to this compound, have provided insights into nuclear magnetic resonance spectroscopy and chemical reactions involving nucleophiles (Foreman & Foster, 1969).
SNAr Reaction and Charge Control
- Research on the substitution reactions of difluorinated compounds, akin to this compound, has shown how fluorine orientation can influence reaction mechanisms. The SNAr reaction demonstrates how fluorine substitution affects charge control and transition states in chemical reactions (Cervera, Marquet, & Martin, 1996).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylbenzotrifluoride, indicates that it is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .
properties
IUPAC Name |
1,3-difluoro-2-methyl-5-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMRXAZCRYJET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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